4-[(Methoxyamino)methyl]phenol
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Overview
Description
4-[(Methoxyamino)methyl]phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, where a methoxyamino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Methoxyamino)methyl]phenol can be synthesized via several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be prepared by reacting 4-hydroxybenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxyamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxyamino group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
4-[(Methoxyamino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Methoxyamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the methoxyamino group can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
3-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
4-[(Methoxyamino)methyl]phenol is unique due to the presence of both a methoxyamino group and a phenolic group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
922517-01-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(methoxyamino)methyl]phenol |
InChI |
InChI=1S/C8H11NO2/c1-11-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 |
InChI Key |
IUFBYDQWZJUNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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